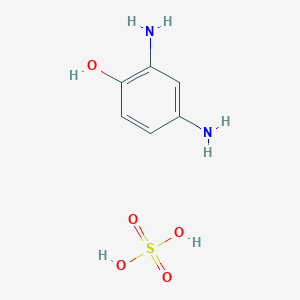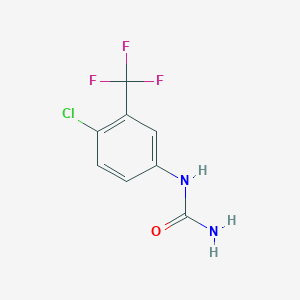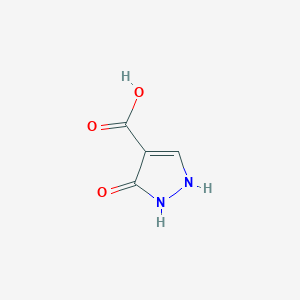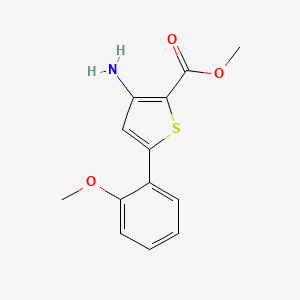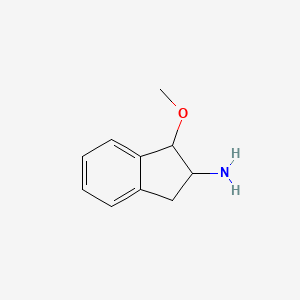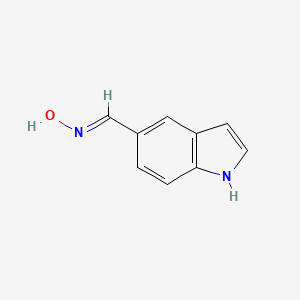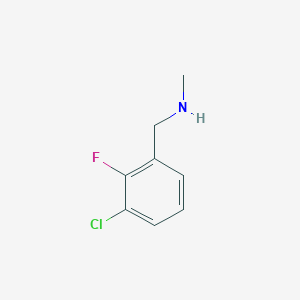
4-硝基-2,3-二氢-1H-茚-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10N2O2 It is a derivative of indene, featuring a nitro group at the 4-position and an amine group at the 1-position
科学研究应用
4-Nitro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
It is known that indole derivatives, which include 4-nitro-2,3-dihydro-1h-inden-1-amine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects.
生化分析
Biochemical Properties
4-Nitro-2,3-dihydro-1H-inden-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nitro group in 4-Nitro-2,3-dihydro-1H-inden-1-amine can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications in their structure and function .
Cellular Effects
4-Nitro-2,3-dihydro-1H-inden-1-amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 4-Nitro-2,3-dihydro-1H-inden-1-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, 4-Nitro-2,3-dihydro-1H-inden-1-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2,3-dihydro-1H-inden-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 4-Nitro-2,3-dihydro-1H-inden-1-amine in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 4-Nitro-2,3-dihydro-1H-inden-1-amine have been associated with oxidative stress and damage to cellular components, leading to cell death. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Nitro-2,3-dihydro-1H-inden-1-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine on cellular function and metabolism .
Transport and Distribution
The transport and distribution of 4-Nitro-2,3-dihydro-1H-inden-1-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 4-Nitro-2,3-dihydro-1H-inden-1-amine can localize to different cellular compartments, where it can interact with various biomolecules. The distribution of the compound within tissues can also affect its overall biological effects .
Subcellular Localization
The subcellular localization of 4-Nitro-2,3-dihydro-1H-inden-1-amine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Nitro-2,3-dihydro-1H-inden-1-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
准备方法
The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which can be converted to its hydrochloride salt for stability .
化学反应分析
4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-Nitro-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
1-Aminoindan: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-inden-1-amine: Similar structure but without the nitro group, leading to different chemical and biological properties
The presence of the nitro group in 4-Nitro-2,3-dihydro-1H-inden-1-amine makes it unique, providing additional reactivity and potential for various applications.
属性
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
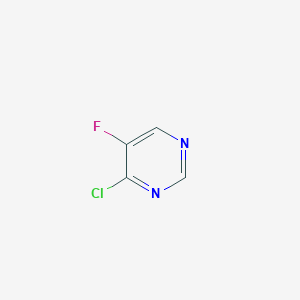
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
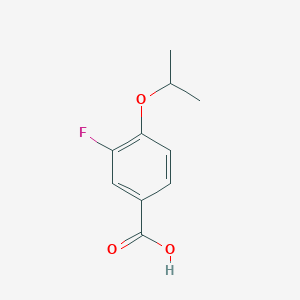
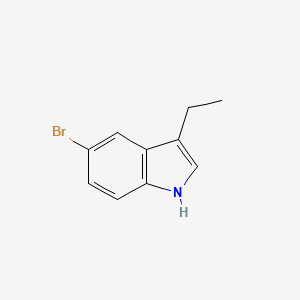
![3-[Ethyl(methyl)amino]propanoic acid](/img/structure/B1318972.png)


